
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two double bonds . Triazoles are known to be highly soluble in water . This compound also contains an azetidine ring, which is a four-membered cyclic amine .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of “Click” chemistry, which is a type of chemical reaction that is efficient, versatile, and selective . The Suzuki–Miyaura cross-coupling reaction is another common method used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring is planar and aromatic . The azetidine ring is a four-membered ring, which can introduce strain into the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, triazole derivatives can undergo the Dimroth rearrangement, where the substituent nitrogen atom and its nearest ring nitrogen atom exchange places .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Triazoles are generally highly soluble in water . The compound is likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
- Anticancer Agents : Researchers have explored derivatives of this compound as potential anticancer agents. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells .
- Bcr-Abl Inhibitors : Novel Bcr-Abl inhibitors based on 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives have been designed and synthesized, showing promise in treating leukemia .
- Click Chemistry : The compound’s 1,2,3-triazole motif is amenable to click chemistry, enabling efficient and modular synthesis. Click reactions have been widely used for assembling complex molecules and functional materials .
- Polymer Modification : Incorporating this scaffold into polymers can enhance their properties, such as solubility, stability, or bioactivity. Researchers have explored its use in polymer design .
- Supramolecular Assemblies : The compound’s aromatic character and hydrogen bonding ability make it suitable for constructing supramolecular assemblies. These can be used in drug delivery, sensing, or catalysis .
- Bioorthogonal Labeling : The 1,2,3-triazole linkage is bioorthogonal, allowing selective labeling of biomolecules. Researchers have used it for imaging, proteomics, and drug delivery .
- Cellular Imaging Probes : Derivatives of this compound have been evaluated as fluorescent imaging probes. Their cellular uptake and localization can provide insights into biological processes .
Drug Discovery and Medicinal Chemistry
Organic Synthesis and Click Chemistry
Polymer Chemistry and Materials Science
Supramolecular Chemistry and Host-Guest Interactions
Chemical Biology and Bioconjugation
Fluorescent Imaging and Cellular Studies
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential uses in pharmaceuticals, given the known biological activity of triazole derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Wirkmechanismus
Target of Action
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is likely to interact with biological targets due to the presence of the 1,2,3-triazole ring. This structural fragment is known for its ability to form hydrogen bonds, which is crucial for binding with biological targets .
Mode of Action
The mode of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with its targets. The 1,2,3-triazole ring in the compound is an isostere of the amide bond, which makes it resistant to metabolic degradation . This resistance enhances the compound’s ability to interact effectively with its targets.
Biochemical Pathways
The (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone may affect various biochemical pathways. The 1,2,3-triazole ring is a key structural component in many compounds that exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities . Therefore, it’s plausible that this compound could influence similar pathways.
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation , suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various pathogens and conditions , suggesting that this compound may have similar effects.
Action Environment
The action environment of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can be influenced by various factors. The 1,2,3-triazole ring is resistant to metabolic degradation , which may enhance the compound’s stability in various environments.
Eigenschaften
IUPAC Name |
(3-pyridin-2-yloxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(21-11-14(12-21)22-9-8-19-20-22)13-4-3-5-15(10-13)24-16-6-1-2-7-18-16/h1-10,14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVUUYIKVCQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

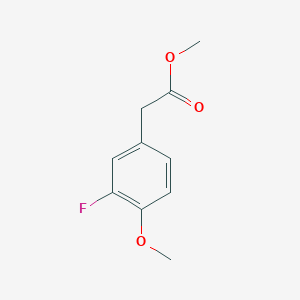
![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2705765.png)
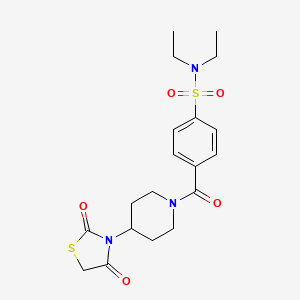
![2-[1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2705769.png)
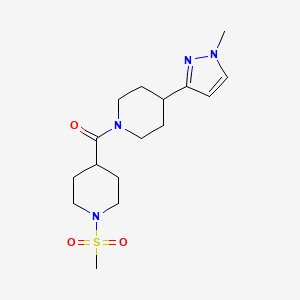
![2,4-Dimethyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2705772.png)
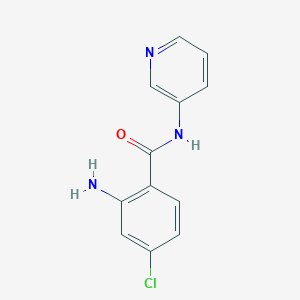
![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)
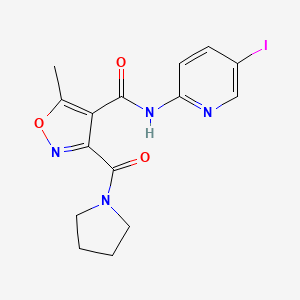
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2705778.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2705779.png)